1-Benzyl-4-tert-butyl-2-methylbenzene
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Overview
Description
1-Benzyl-4-tert-butyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-tert-butyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. For instance, the reaction of 4-tert-butyl-2-methylbenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired compound. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzyl alcohol, benzaldehyde, or benzoic acid, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the benzyl group, converting it to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: 1-tert-butyl-2-methylbenzene.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Benzyl-4-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-tert-butyl-2-methylbenzene depends on its specific application. In chemical reactions, the benzyl group can act as a reactive site for nucleophilic or electrophilic attack. The tert-butyl and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-tert-butyl-4-methylbenzene: Lacks the benzyl group, resulting in different reactivity and applications.
1-Benzyl-4-methylbenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1-Benzyl-4-tert-butylbenzene: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Benzyl-4-tert-butyl-2-methylbenzene is unique due to the combination of its substituents, which confer specific steric and electronic effects. These properties make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Properties
CAS No. |
62262-27-5 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-benzyl-4-tert-butyl-2-methylbenzene |
InChI |
InChI=1S/C18H22/c1-14-12-17(18(2,3)4)11-10-16(14)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
InChI Key |
DAWXHFHHIIWPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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